6-imino-N-(3-methoxypropyl)-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of quinazolinamines, which are heterocyclic aromatic compounds.
- The molecular formula is C22H28N6O4, and its CAS number is 618383-62-3.
- Unfortunately, there is limited analytical data available for this compound, as it is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Preparation Methods
- Synthetic routes for this compound are not widely documented, but industrial production methods likely involve specialized processes.
- Further research would be needed to uncover specific reaction conditions and protocols.
Chemical Reactions Analysis
- Without detailed studies, we can only speculate on the types of reactions it might undergo.
- Common reactions could include oxidation, reduction, and substitution. specific reagents and conditions remain elusive.
- Major products formed from these reactions would require experimental validation.
Scientific Research Applications
- Despite the scarcity of information, let’s explore potential applications:
Chemistry: It could serve as a building block for novel compounds due to its unique structure.
Biology: Investigate its interactions with biological macromolecules (e.g., proteins, nucleic acids).
Medicine: Assess its pharmacological properties, such as anticancer or antimicrobial effects.
Industry: Explore its use in materials science or catalysis.
Mechanism of Action
- Unfortunately, we lack direct evidence of its mechanism of action.
- Hypothetically, it might interact with specific cellular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
- Similar compounds are scarce, given its unusual structure.
- We could compare it to related quinazolinamines like N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-one} or 3-({4-[(1E)-3-morpholin-4-yl-3-oxoprop-1-en-1-yl]-2,3-bis(trifluoromethyl)phenyl}amino)benzoic acid .
- further research is necessary to identify more closely related compounds.
Properties
Molecular Formula |
C24H32N6O4 |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
6-imino-N-(3-methoxypropyl)-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C24H32N6O4/c1-17-5-6-20-27-22-19(24(32)30(20)16-17)15-18(23(31)26-7-3-12-33-2)21(25)29(22)9-4-8-28-10-13-34-14-11-28/h5-6,15-16,25H,3-4,7-14H2,1-2H3,(H,26,31) |
InChI Key |
WLVQZLPSNYLLOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCCN4CCOCC4)C(=O)NCCCOC)C=C1 |
Origin of Product |
United States |
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